

Comparative Solubility & Physicochemical Profiling of Hexanamide Derivatives

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Compound of Interest

Compound Name: *N*-[3-(acetylamino)phenyl]hexanamide
Cat. No.: B4787425

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Executive Summary

This technical guide provides a comparative analysis of the solubility profiles and physicochemical properties of hexanamide (caproamide) and its *N*-methylated derivatives. These compounds are critical in pharmaceutical research as model lipophilic amides, permeation enhancers, and hydrotropic agents.

The transition from primary (hexanamide) to tertiary (*N,N*-dimethylhexanamide) amides illustrates a fundamental shift in intermolecular forces—specifically the disruption of hydrogen bonding networks—which drastically alters melting points, aqueous solubility, and partition coefficients (LogP). This guide synthesizes experimental data with mechanistic insights to aid researchers in selecting the optimal derivative for drug delivery and solvent systems.

Chemical Profile & Structural Logic[1]

The core structural modification analyzed here is the sequential *N*-methylation of the amide group. This modification impacts the compound's ability to act as a hydrogen bond donor (HBD) while retaining hydrogen bond acceptor (HBA) capabilities.

Comparative Physicochemical Data

Property	Hexanamide (Primary)	N-Methylhexanamide (Secondary)	N,N-Dimethylhexanamide (Tertiary)
CAS Number	628-02-4	3418-05-1	5830-30-8
Formula	C ₆ H ₁₃ NO	C ₇ H ₁₅ NO	C ₈ H ₁₇ NO
MW (g/mol)	115.17	129.20	143.23
Physical State (25°C)	Solid (Crystalline)	Liquid	Liquid
Melting Point (°C)	100–102°C	< 25°C (Predicted)	< 25°C
Boiling Point (°C)	255°C	~238°C (Predicted)	~240–250°C
LogP (Oct/Water)	~1.3	~1.5	~1.6–1.7
Water Solubility (25°C)	~30 g/L (Slightly Soluble)	~10–15 g/L (Est.) ^{[1][2]}	~4.3 g/L (LogS ≈ -1.52)
H-Bond Donors	2	1	0
H-Bond Acceptors	1	1	1

Data aggregated from PubChem, Cheméo, and standard solubility databases.

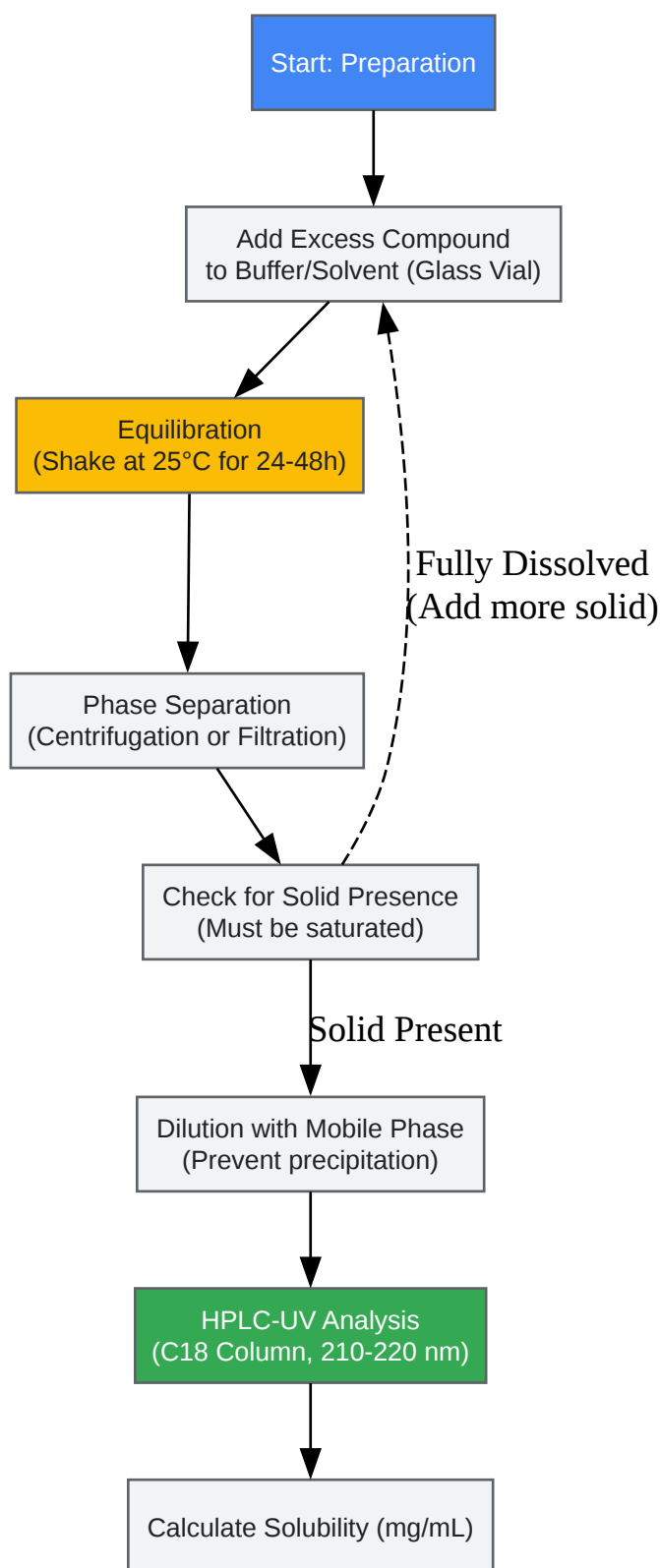
Mechanistic Insights: The Methylation Effect^[4]

- **Lattice Energy & Melting Point:** Hexanamide possesses two H-bond donors, allowing it to form a robust intermolecular hydrogen-bonding network in the solid state. This results in a high melting point (~100°C). N-methylation removes these donors, disrupting the lattice energy and rendering the derivatives liquids at room temperature.
- **Aqueous Solubility Paradox:** While N,N-dimethyl derivatives of shorter amides (e.g., DMF, DMAc) are water-miscible, the hexyl chain in N,N-dimethylhexanamide dominates the polarity. The loss of H-bond donors reduces interaction with water, making the tertiary amide less soluble in water (~4.3 g/L) than the primary hexanamide (~30 g/L), despite the liquid state of the former.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure data reliability, a "Shake-Flask" method coupled with HPLC-UV quantification is the gold standard. This protocol accounts for the potential volatility of liquid amides and the slow equilibration of solid hexanamide.

Workflow Visualization



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Caption: Step-by-step workflow for determining thermodynamic solubility of amide derivatives.

Detailed Methodology

- Preparation:
 - Weigh approximately 10-20 mg of the amide (Hexanamide, N-methyl, or N,N-dimethyl) into a chemically resistant glass vial (e.g., borosilicate).
 - Add 1.0 mL of the solvent medium (e.g., Phosphate Buffer pH 7.4 or pure water).
 - Critical Step: Ensure excess solid (or immiscible liquid droplets) is visible. If the compound dissolves completely, add more until saturation is visually confirmed.
- Equilibration:
 - Seal vials tightly to prevent evaporation (critical for the liquid N,N-dimethyl derivative).
 - Agitate in a temperature-controlled shaker ($25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$) for 24 to 48 hours.
 - Note: For Hexanamide (solid), ensure the crystal structure has not changed (polymorph check via DSC is recommended for rigorous studies).
- Phase Separation & Sampling:
 - Centrifuge samples at 10,000 rpm for 10 minutes or filter through a $0.45\ \mu\text{m}$ PVDF filter (pre-saturated to avoid adsorption).
 - Immediately dilute the supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature change.
- Quantification (HPLC Conditions):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, $3.5\ \mu\text{m}$, $4.6 \times 100\text{mm}$).
 - Mobile Phase: Isocratic Acetonitrile:Water (typically 40:60 to 60:40 depending on derivative lipophilicity).
 - Detection: UV Absorbance at 210 nm (Amide bond absorption).
 - Flow Rate: 1.0 mL/min.

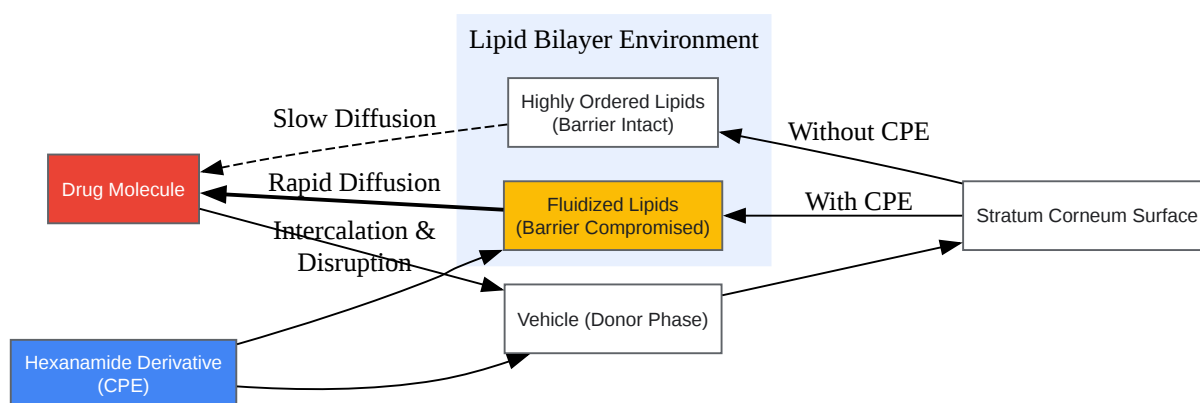
Applications: Permeation Enhancement & Hydrotropy

Hexanamide derivatives are frequently investigated as Chemical Permeation Enhancers (CPEs) for transdermal drug delivery. Their mechanism relies on partitioning into the Stratum Corneum (SC) lipids and disrupting their ordered packing.

Mechanism of Action[5]

- Hexanamide: Acts primarily via the "Polar Pathway," interacting with the polar head groups of ceramides due to its H-bonding capability.
- N,N-Dimethylhexanamide: Acts via the "Lipid Pathway." Its higher lipophilicity and lack of H-bond donors allow it to insert between hydrophobic tails of the lipid bilayer, increasing fluidity and diffusion of co-administered drugs.

Permeation Pathway Diagram



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Caption: Mechanism by which hexanamide derivatives disrupt lipid packing to enhance drug permeation.

Hydrotropic Potential

While Hexanamide is occasionally cited as a hydrotrope (increasing solubility of hydrophobic drugs in water), it is less efficient than shorter chain analogues (e.g., N,N-dimethylacetamide) or aromatic hydrotropes (e.g., Sodium Benzoate). Its utility lies more in cosolvency for lipophilic formulations where water-solubility is not the primary solvent constraint.

References

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